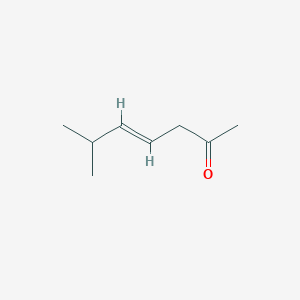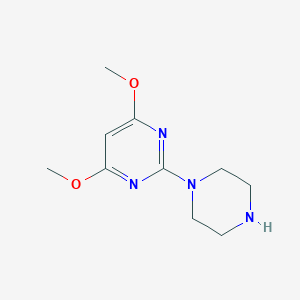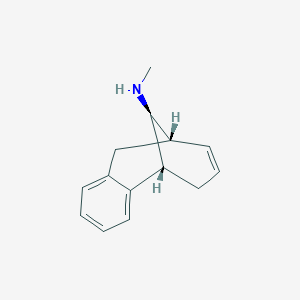
5,6,9,10-Tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,9,10-Tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine, also known as SKF-81297, is a synthetic compound that acts as a selective D1 dopamine receptor agonist. It was first synthesized in 1980 by the pharmaceutical company Smith Kline & French (now GlaxoSmithKline) and has since been widely used in scientific research to study the role of dopamine in various physiological and pathological processes.
Mecanismo De Acción
5,6,9,10-Tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine acts as a selective D1 dopamine receptor agonist, which means that it binds to and activates the D1 dopamine receptor in the brain. This leads to an increase in the activity of the dopamine system, which is involved in the regulation of various physiological and behavioral processes such as reward, motivation, and movement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its activation of the D1 dopamine receptor. This leads to an increase in cAMP levels, which in turn activates downstream signaling pathways that regulate various cellular processes such as gene expression, ion channel activity, and neurotransmitter release. The physiological effects of this compound include enhanced cognitive function, improved motor control, and reduced anxiety-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,6,9,10-Tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine in lab experiments is its high selectivity for the D1 dopamine receptor, which allows for the specific manipulation of this receptor without affecting other dopamine receptors or neurotransmitter systems. However, one limitation of using this compound is that it has a relatively short half-life, which means that its effects are relatively short-lived and may require repeated dosing to maintain a sustained effect.
Direcciones Futuras
There are several future directions for the use of 5,6,9,10-Tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine in scientific research. One area of interest is the role of the D1 dopamine receptor in the development of addiction and the potential use of D1 agonists as therapeutic agents for the treatment of addiction. Another area of interest is the development of novel D1 agonists with improved pharmacokinetic properties and therapeutic potential. Additionally, the use of this compound in combination with other drugs or behavioral interventions may provide new insights into the mechanisms underlying complex behaviors and diseases.
Métodos De Síntesis
The synthesis of 5,6,9,10-Tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with cyclooctanone, followed by reduction with sodium borohydride to yield the corresponding alcohol. The alcohol is then converted to the corresponding mesylate, which is reacted with methylamine to give the final product.
Aplicaciones Científicas De Investigación
5,6,9,10-Tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. It has been shown to enhance cognitive function, improve motor control, and reduce anxiety-like behaviors in animal models. It has also been used to study the mechanisms underlying drug addiction and the development of Parkinson's disease.
Propiedades
Número CAS |
103064-24-0 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
(1R,9S,13S)-N-methyltricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-13-amine |
InChI |
InChI=1S/C14H17N/c1-15-14-11-6-4-8-13(14)12-7-3-2-5-10(12)9-11/h2-7,11,13-15H,8-9H2,1H3/t11-,13-,14+/m1/s1 |
Clave InChI |
ZQQHBIZNKVQDBS-BNOWGMLFSA-N |
SMILES isomérico |
CN[C@@H]1[C@@H]2CC=C[C@@H]1CC3=CC=CC=C23 |
SMILES |
CNC1C2CC=CC1CC3=CC=CC=C23 |
SMILES canónico |
CNC1C2CC=CC1CC3=CC=CC=C23 |
Sinónimos |
5,6,9,10-tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine Org 6363 Org-6363 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





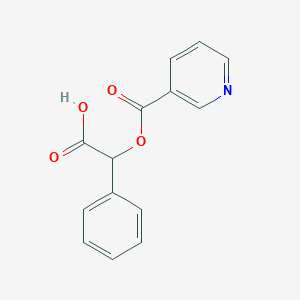
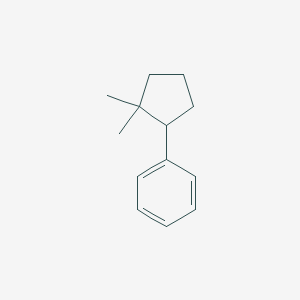
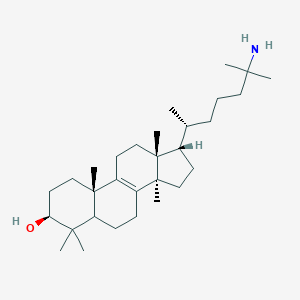
![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)

![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
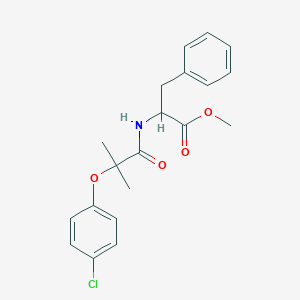
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
